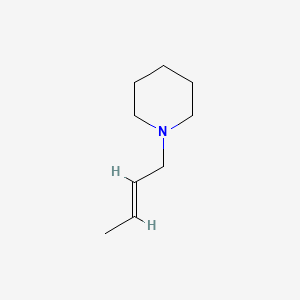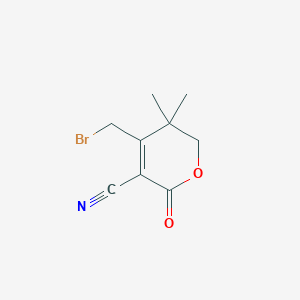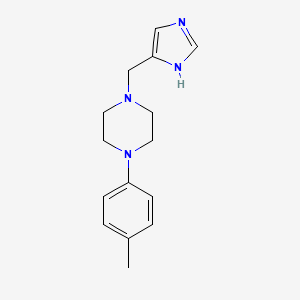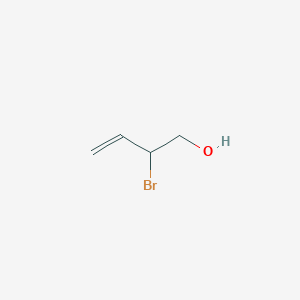
Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)- is an organic compound belonging to the amide class Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)- typically involves the reaction of propanoic acid derivatives with isopropylamine under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-efficiency, yield, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Reduction to amines or alcohols.
Substitution: Nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halides or other nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be studied for its interactions with biological molecules and potential therapeutic effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: A simpler amide with similar structural features.
N-Methylpropanamide: Another derivative with a methyl group attached to the nitrogen atom.
N,N-Dimethylpropanamide: A compound with two methyl groups attached to the nitrogen atom.
Uniqueness
Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
N-propanoyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C9H17NO2/c1-5-8(11)10(7(3)4)9(12)6-2/h7H,5-6H2,1-4H3 |
Clave InChI |
XEBOHWDITMPNEC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C(C)C)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



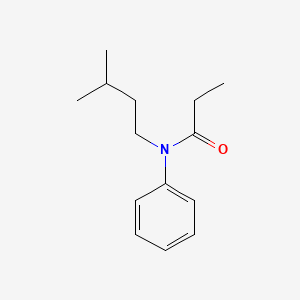

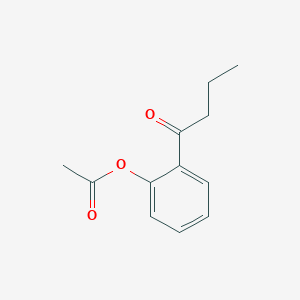
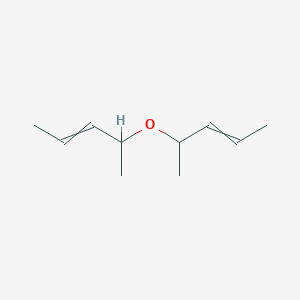

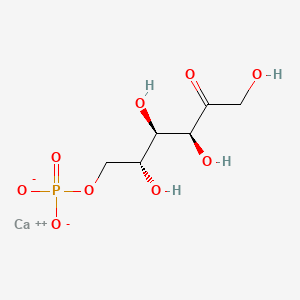
![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)
